

# 1-Methyl-5-nitroindoline-2,3-dione molecular weight and formula

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## Compound of Interest

Compound Name: 1-Methyl-5-nitroindoline-2,3-dione

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An In-Depth Technical Guide to **1-Methyl-5-nitroindoline-2,3-dione** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive information on the molecular characteristics, synthesis, and potential biological activities of **1-Methyl-5-nitroindoline-2,3-dione**. The content is structured to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

## Molecular Profile

**1-Methyl-5-nitroindoline-2,3-dione** is a derivative of isatin, a bicyclic organic compound. The presence of the nitro group at the 5-position and the methyl group at the 1-position are key structural features that can influence its chemical reactivity and biological properties.

## Core Molecular Data

The fundamental molecular properties of **1-Methyl-5-nitroindoline-2,3-dione** are summarized in the table below.

Property	Value	Citation
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	206.16 g/mol	[1]
CAS Number	3484-32-0	[1]
IUPAC Name	1-methyl-5-nitro-1H-indole-2,3-dione	
Melting Point	200-202 °C	[1]

## Experimental Protocols

The synthesis of substituted indoline-2,3-diones often involves a multi-step process. While a specific, detailed protocol for the direct synthesis of **1-Methyl-5-nitroindoline-2,3-dione** is not readily available in a single source, a generalizable synthetic approach can be constructed based on established methods for similar compounds.[2] A plausible synthetic route involves the Sandmeyer isatin synthesis followed by N-methylation.

## Representative Synthesis Protocol

### Step 1: Synthesis of 5-Nitroindoline-2,3-dione (5-Nitroisatin)

A common method for synthesizing isatin and its derivatives is through the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in the presence of a strong acid.[2]

- Formation of the isonitrosoacetanilide: 4-nitroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. This reaction typically proceeds at room temperature or with gentle heating.
- Cyclization: The resulting 4-nitro-isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and form 5-nitroindoline-2,3-dione.[2]

### Step 2: N-Methylation of 5-Nitroindoline-2,3-dione

The final step involves the methylation of the nitrogen at the 1-position of the indoline ring.

- Deprotonation: 5-Nitroindoline-2,3-dione is treated with a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., dimethylformamide) to deprotonate the nitrogen atom.
- Methylation: A methylating agent, such as methyl iodide, is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours.[3]
- Workup and Purification: The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed, and dried. The crude product can be further purified by recrystallization from a suitable solvent like n-butanol.[3]

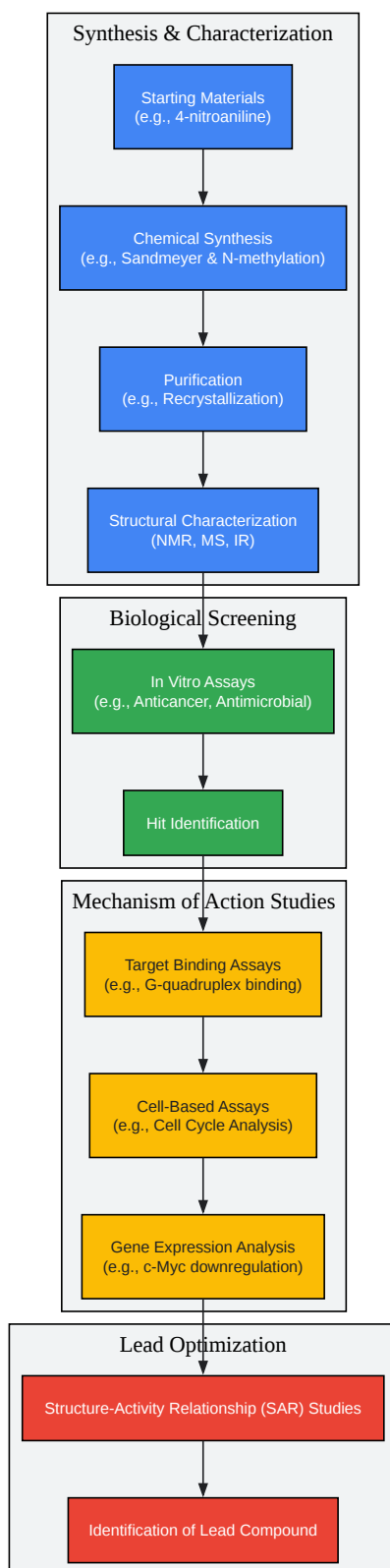
## Biological Activities and Therapeutic Potential

Derivatives of 5-nitroindole have demonstrated a range of biological activities, suggesting that **1-Methyl-5-nitroindoline-2,3-dione** could be a molecule of interest for further investigation.

- Anticancer Activity: Substituted 5-nitroindole derivatives have been shown to act as binders for c-Myc G-quadruplexes, which are non-canonical DNA structures found in the promoter regions of oncogenes.[4] By stabilizing these structures, these compounds can downregulate the expression of c-Myc, a key protein involved in cell proliferation, and induce cell-cycle arrest in cancer cells.[4]
- Antimicrobial and Anti-inflammatory Properties: Isatin and its derivatives have been reported to possess anti-inflammatory, antibacterial, and antifungal activities.[5] Molecular modeling studies of 5-nitroindoline-2-one derivatives have indicated potential interactions with key biological targets such as cyclooxygenase-1 (COX-1) and various microbial enzymes.[6] The nitro group at the C-5 position is often considered crucial for antibacterial activity in related nitro-containing heterocyclic compounds.[7]

## Investigational Workflow

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of **1-Methyl-5-nitroindoline-2,3-dione**.



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Caption: Workflow for Synthesis and Biological Evaluation.

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